molecular formula C15H17BrN4O2 B8438503 5-Bromo-1-methyl-3-(4-morpholinophenylamino)pyrazin-2(1H)-one

5-Bromo-1-methyl-3-(4-morpholinophenylamino)pyrazin-2(1H)-one

Cat. No.: B8438503
M. Wt: 365.22 g/mol
InChI Key: PXOIVDILSAQFDW-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-3-(4-morpholinophenylamino)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C15H17BrN4O2 and its molecular weight is 365.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H17BrN4O2

Molecular Weight

365.22 g/mol

IUPAC Name

5-bromo-1-methyl-3-(4-morpholin-4-ylanilino)pyrazin-2-one

InChI

InChI=1S/C15H17BrN4O2/c1-19-10-13(16)18-14(15(19)21)17-11-2-4-12(5-3-11)20-6-8-22-9-7-20/h2-5,10H,6-9H2,1H3,(H,17,18)

InChI Key

PXOIVDILSAQFDW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C(C1=O)NC2=CC=C(C=C2)N3CCOCC3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3,5-Dibromo-1-methylpyrazin-2(1H)-one (2.21 g) was reacted with 4-morpholinoaniline (1.48 g) using the same general procedure as Example 107a, whereby 108a was obtained as a grey solid in 115% crude yield (3.46 g): 1H NMR (500 MHz, DMSO-d6) δ 9.49 (s, 1H), 7.87 (d, 2H, J=8.0 Hz), 7.31 (s, 1H), 7.21 (m, 2H), 3.83 (m, 4H), 3.43 (s, 3H), 3.27 (m, 4H); MS (ESI+) m/z 365 (M+H). This material contained 18 wt % of DL-10-camphorsulfonic acid. Corrected yield 2.83 g (94%).
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A microwave vial equipped with a magnetic stirrer was charged with 3,5-dibromo-1-methylpyrazin-2(1H)-one (1.97 g, 7.4 mmol), 4-morpholinobenzenamine (1.97 g, 11.1 mmol), and isopropanol (25 mL). The system was evacuated and then refilled with N2. It was heated at 90° C. for 16 h. Then, the mixture was cooled to room temperature and concentrated under reduced pressure. The residue was purified by flash column chromatography eluting with 5:1 petroleum ether/ethyl acetate to afford 122a (2.3 g, 85%). LCMS: [M+H]+ 365.
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
85%

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